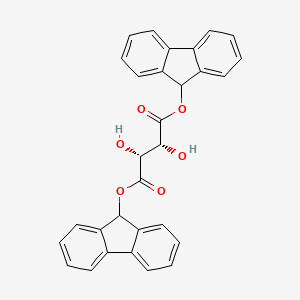
Di-9H-fluoren-9-yl (2R,3R)-2,3-dihydroxybutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-9H-fluoren-9-yl (2R,3R)-2,3-dihydroxybutanedioate is a chemical compound known for its unique structure and properties It is a derivative of butanedioic acid, featuring two fluorenyl groups attached to the dihydroxybutanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di-9H-fluoren-9-yl (2R,3R)-2,3-dihydroxybutanedioate typically involves the esterification of butanedioic acid derivatives with fluorenyl groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process. For instance, the reaction may be carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Di-9H-fluoren-9-yl (2R,3R)-2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols .
Applications De Recherche Scientifique
Di-9H-fluoren-9-yl (2R,3R)-2,3-dihydroxybutanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Di-9H-fluoren-9-yl (2R,3R)-2,3-dihydroxybutanedioate involves its interaction with specific molecular targets. The fluorenyl groups may facilitate binding to proteins or enzymes, influencing their activity. The dihydroxybutanedioate moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanedioic acid derivatives: Compounds like butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-di-9H-fluoren-9-yl ester share structural similarities.
Fluorenyl esters: Other esters containing fluorenyl groups, such as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine.
Uniqueness
Di-9H-fluoren-9-yl (2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific combination of fluorenyl and dihydroxybutanedioate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
819077-06-0 |
|---|---|
Formule moléculaire |
C30H22O6 |
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
bis(9H-fluoren-9-yl) (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C30H22O6/c31-25(29(33)35-27-21-13-5-1-9-17(21)18-10-2-6-14-22(18)27)26(32)30(34)36-28-23-15-7-3-11-19(23)20-12-4-8-16-24(20)28/h1-16,25-28,31-32H/t25-,26-/m1/s1 |
Clé InChI |
YSVNNPNMFGXMCU-CLJLJLNGSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)OC(=O)[C@@H]([C@H](C(=O)OC4C5=CC=CC=C5C6=CC=CC=C46)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)OC(=O)C(C(C(=O)OC4C5=CC=CC=C5C6=CC=CC=C46)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


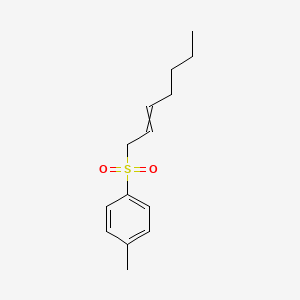
methanone](/img/structure/B14212100.png)
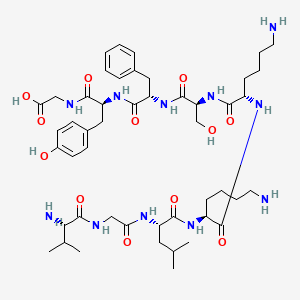
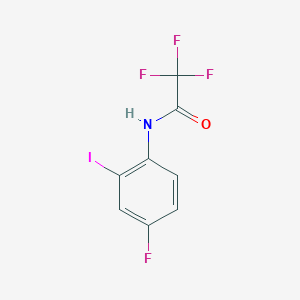

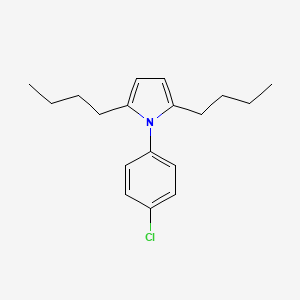
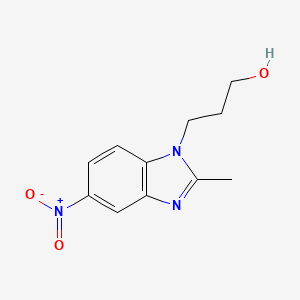
![[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid](/img/structure/B14212141.png)
![N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212149.png)
![(2R,3S,6S)-1,1,3,6-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B14212164.png)
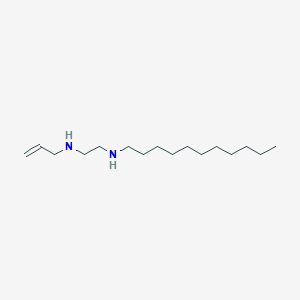

![Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate](/img/structure/B14212189.png)
![[Difluoro(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid](/img/structure/B14212197.png)
